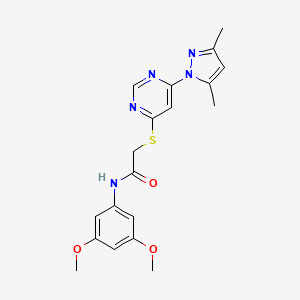

N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-12-5-13(2)24(23-12)17-9-19(21-11-20-17)28-10-18(25)22-14-6-15(26-3)8-16(7-14)27-4/h5-9,11H,10H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIJSOFHWFANOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore the synthesis, biological activity, and relevant case studies surrounding this compound.

Synthesis

The synthesis of N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions where various precursors are combined under controlled conditions. The general method includes:

- Preparation of the thioacetamide : The thio group is introduced to the acetamide backbone through a nucleophilic substitution reaction.

- Formation of the pyrimidine ring : This step often involves cyclization reactions using appropriate reagents to form the desired pyrimidine structure.

- Final coupling reaction : The dimethoxyphenyl group is then attached to form the final compound.

The detailed synthetic pathways can vary based on specific laboratory protocols and reagents used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. For instance, compounds containing thiazole and pyrimidine moieties have demonstrated significant activity against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo | Inhibitory against Staphylococcus aureus | |

| Pyrido[2,3-d]pyrimidine derivatives | Effective against E. coli |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that derivatives with similar pyrazole and pyrimidine structures exhibit inhibitory effects on cancer cell lines, including:

- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer progression.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-one | Breast Cancer | 0.35 | |

| 6-(1H-benzimidazol-2-yl)-2-(benzylsulfanyl) | Lung Cancer | 0.20 |

Case Studies

Several case studies have documented the biological activity of related compounds:

-

Case Study 1 : A study investigated a series of thiazolidinone derivatives which showed promising results in inhibiting HIV reverse transcriptase with low cytotoxicity in human T-cells.

- Findings : Compounds exhibited EC50 values ranging from 130 to 263 µM against HIV.

-

Case Study 2 : Research on pyrazolo[3,4-d]pyrimidines demonstrated significant antiviral activity against Hepatitis C virus (HCV), with some derivatives achieving over 95% inhibition of NS5B RNA polymerase.

- Findings : The most effective compounds had IC50 values below 35 µM, indicating high potency.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, as anticancer agents. Pyrazole-based compounds have been investigated for their ability to inhibit various cancer cell lines. For instance, derivatives have shown significant activity against breast cancer (MCF-7) and leukemia (K-562) cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, a characteristic common among pyrazole derivatives. Research indicates that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief. This makes them potential candidates for treating inflammatory diseases such as arthritis .

Antimicrobial Activity

N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide has been evaluated for its antimicrobial properties. The presence of the thioacetamide group enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. This application is particularly relevant in the context of increasing antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. Modifications to the pyrazole ring or the incorporation of different substituents can significantly influence its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 of pyrazole | Enhanced anticancer potency |

| Variation in thiol group | Improved antimicrobial efficacy |

| Alteration of methoxy groups | Modulation of anti-inflammatory properties |

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis through the activation of intrinsic pathways .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation into anti-inflammatory effects, researchers found that a related compound reduced edema in a carrageenan-induced paw edema model in rats by 40%. This effect was attributed to the inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,5-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?

- The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 3,5-dimethylpyrazole with a pyrimidine derivative (e.g., 4,6-dichloropyrimidine) to form the pyrimidine-pyrazole core.

- Step 2 : Introduction of the thioether linkage via nucleophilic substitution using a thiol-containing intermediate.

- Step 3 : Acetamide coupling with the 3,5-dimethoxyphenyl group under amidation conditions (e.g., EDC/HOBt coupling).

- Key reaction parameters include temperature (often 60–100°C), solvents (DMF, THF), and catalysts (e.g., triethylamine) .

Q. How is the compound characterized structurally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation of 3D structure (if single crystals are obtainable) .

- HPLC : Purity assessment (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the thioether linkage formation?

- Key variables :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Base selection : Strong bases (e.g., NaH) improve deprotonation of thiol intermediates.

- Temperature control : Elevated temperatures (80–100°C) accelerate reactions but may increase side products.

- Troubleshooting : Monitor reaction progress via TLC or LC-MS. If yields are low, consider protecting-group strategies for reactive sites (e.g., methoxy groups) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Example scenario : Discrepancies in IC₅₀ values for kinase inhibition.

- Approaches :

- Assay standardization : Use identical cell lines (e.g., NCI-H460 for anticancer studies) and protocols (e.g., MTT assay).

- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., pyrazole vs. triazole substitutions).

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .

Q. How does the compound’s thioether linkage influence its metabolic stability?

- In vitro stability assays :

- Liver microsome studies : Assess oxidation susceptibility of the thioether group.

- LC-MS/MS metabolite profiling : Identify degradation products (e.g., sulfoxide/sulfone formation).

- Design modifications : Replace sulfur with methylene (-CH₂-) to compare stability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- ADMET prediction : SwissADME or pkCSM for bioavailability, logP, and CYP450 interactions.

- Molecular dynamics (MD) simulations : Evaluate membrane permeability (e.g., blood-brain barrier penetration).

- Validation : Cross-reference predictions with in vivo pharmacokinetic data (e.g., rat plasma half-life) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Step 1 : Synthesize analogs with systematic modifications (e.g., methoxy → ethoxy, pyrazole → imidazole).

- Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity).

- Step 3 : Use statistical tools (e.g., PCA or QSAR models) to correlate structural features with activity .

Q. What are best practices for resolving crystallographic data of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.